molecular formula C6H7N5 B12910817 5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine CAS No. 7702-65-0

5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine

Cat. No.: B12910817
CAS No.: 7702-65-0
M. Wt: 149.15 g/mol
InChI Key: IDRPIMGBGAFXLA-UHFFFAOYSA-N
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Description

5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method involves the chlorination of a precursor compound with phosphorus oxychloride, followed by amination with ammonia in ethanol to yield the desired product . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate .

Industrial Production Methods

While specific industrial production methods for 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable processes such as batch or continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese (IV) oxide

    Reducing Agents: Lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Solvents: Ethanol, dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, chlorination followed by amination yields 1,2-dihydropyrimido[4,5-d]pyrimidin-4-amine .

Mechanism of Action

The mechanism of action of 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of phosphodiesterase and dihydrofolate reductase, interfering with the normal function of these enzymes and thereby exerting its biological effects . The compound’s bicyclic structure allows it to fit into the active sites of these enzymes, blocking their activity.

Properties

CAS No.

7702-65-0

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

5,8-dihydropyrimido[4,5-d]pyrimidin-2-amine

InChI

InChI=1S/C6H7N5/c7-6-9-2-4-1-8-3-10-5(4)11-6/h2-3H,1H2,(H3,7,8,9,10,11)

InChI Key

IDRPIMGBGAFXLA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2NC=N1)N

Origin of Product

United States

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